3,5-Diphenylpyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
DNA Recognition and Cytotoxicity : A study by Jacquemard et al. (2005) investigated a series of 2,5- and 3,5-diphenylpyridine derivatives, focusing on their interaction with DNA and cytotoxicity. The research identified certain molecules with significant antiproliferative activity, suggesting potential as anticancer agents Jacquemard et al. (2005).
Crystal Structure Analysis : Crispini and Neve (2002) explored the crystal structure of 2,6-diphenylpyridine-4-carboxylic acid, noting the formation of intermolecular hydrogen bonds and pi-pi stacking of aromatic rings. This study is essential for understanding the molecular interactions and properties of similar compounds Crispini & Neve (2002).
Metal Complex Synthesis : Cave et al. (1999) synthesized a platinum complex using 2,6-Diphenylpyridine, highlighting its potential in developing new metal-organic frameworks or catalytic systems Cave et al. (1999).
Dye-Sensitized Solar Cells (DSCs) : Constable et al. (2009) described the synthesis of copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents, for use in copper-based dye-sensitized solar cells. This research is significant for the development of renewable energy technologies Constable et al. (2009).
Spectroscopic Studies of Metal Complexes : Mesquita et al. (1997) conducted spectroscopic studies on complexes of Eu(III) and Gd(III) with 3-aminopyridine-2-carboxylic acid, providing insights into their structural and electronic properties, relevant in coordination chemistry and materials science Mesquita et al. (1997).
Biological Effects of Ruthenium(II) Complexes : A study by Pierroz et al. (2012) explored the synthesis and biological effects of ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid. This research is significant for developing new drug candidates, particularly in cancer therapy Pierroz et al. (2012).
Chromophoric Dipyrrin Complexes : Hall et al. (2010) synthesized chromophoric complexes of 5-(4-carboxyphenyl)-4,6-dipyrrin, which can bind to TiO2, potentially useful in photochemical devices such as dye-sensitized solar cells Hall et al. (2010).
Reaction with Active Methylenes : Shibuya (1979) studied the reaction of 3,5-Diphenyl-1,2-dithiolium perchlorate with active methylenes, providing insights into organic synthesis methodologies Shibuya (1979).
properties
IUPAC Name |
3,5-diphenylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSNZOQPGZZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323176 | |
Record name | 3,5-diphenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenylpyridine-2-carboxylic acid | |
CAS RN |
101605-25-8 | |
Record name | 3,5-diphenylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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